racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
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Overview
Description
Racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a complex organophosphorus compound It features a unique structure with two tert-butyl groups and a methoxy group attached to a dihydrobenzo[d][1,3]oxaphosphol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include coordination to metal centers and subsequent activation of substrates for chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylphosphine oxide: Similar in structure but lacks the methoxy group.
Di-tert-butyl(3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide: Similar but with a dimethylamino group instead of a methoxy group.
Uniqueness
Racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct steric and electronic properties. These properties make it particularly useful in specific catalytic applications and as a building block for more complex molecules .
Properties
IUPAC Name |
(2R)-3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,24?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGCBXLKTYYGGA-BPNWFJGMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@@H](OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3P2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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